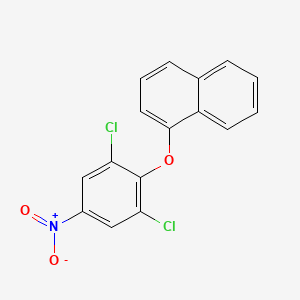![molecular formula C25H39BrO B14609504 {[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene CAS No. 60789-57-3](/img/structure/B14609504.png)
{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene is a chemical compound with the molecular formula C₂₅H₃₉BrO It is characterized by the presence of a bromine atom attached to an octadec-5-yn-1-yl group, which is further connected to a benzene ring through an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene typically involves the following steps:
Formation of the Octadec-5-yn-1-yl Group: This can be achieved through the alkylation of an appropriate alkyne precursor.
Oxy-Methyl Linkage Formation: The final step involves the reaction of the brominated octadec-5-yn-1-yl group with benzyl alcohol in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and benzene moieties.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the de-brominated hydrocarbon.
Substitution: Products vary depending on the nucleophile used, such as azides or nitriles.
Scientific Research Applications
{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated organic molecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene involves its interaction with molecular targets through its bromine and alkyne groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo substitution and addition reactions, influencing cellular processes and molecular functions.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: Similar in having a bromine atom and an ether linkage.
Positronium hydride: An exotic molecule with a bromine atom, though structurally different.
Properties
CAS No. |
60789-57-3 |
|---|---|
Molecular Formula |
C25H39BrO |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
18-bromooctadec-5-ynoxymethylbenzene |
InChI |
InChI=1S/C25H39BrO/c26-22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-14-19-23-27-24-25-20-16-15-17-21-25/h15-17,20-21H,1-7,9,11-14,18-19,22-24H2 |
InChI Key |
NFEGLIROTPMYNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC#CCCCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)

![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)
![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)




![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)
